![molecular formula C19H19NO4 B1684102 Kribb3 CAS No. 129414-88-6](/img/structure/B1684102.png)
Kribb3
Übersicht
Beschreibung
KRIBB3 is an Hsp27 and microtubule inhibitor . It inhibits migration and invasion of MDA-MB-231 cells in vitro in an Hsp27-dependent manner . It also inhibits protein kinase C (PKC) phosphorylation of Hsp27 .
Synthesis Analysis
A series of KRIBB3 analogs were synthesized by modifying substituents at aryl moieties of KRIBB3 for examining structure-activity relationships . Their inhibitory activities on microtubule polymerization were evaluated .
Molecular Structure Analysis
The molecular formula of KRIBB3 is C19H19NO4 . The formal name is 4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-5-isoxazolyl]-phenol . The CAS number is 129414-88-6 .
Chemical Reactions Analysis
KRIBB3 has been shown to cause cell cycle arrest at the G2/M phase and subsequent apoptosis . This was confirmed as accumulation of Cyclin B1 and cleavage of poly (ADP-ribose) polymerase (PARP) were detected .
Physical And Chemical Properties Analysis
It has a molecular weight of 325.4 . It is soluble in DMSO up to 25 mM .
Wissenschaftliche Forschungsanwendungen
KRIBB3 as a Cancer Therapy Agent
KRIBB3 has been identified as a novel inhibitor of microtubule polymerization, showing promising results in cancer therapy research. Studies have demonstrated that KRIBB3 can induce mitotic arrest and apoptosis in human cancer cells. It operates by causing cell cycle arrest at the G(2)/M phase, leading to the accumulation of Cyclin B1 and the cleavage of poly(ADP-ribose) polymerase (PARP). This mechanism suggests that KRIBB3 activates the mitotic spindle checkpoint by disrupting the microtubule cytoskeleton, which makes it a significant candidate for cancer therapy. Its antitumor activity has been confirmed in vivo, showing substantial inhibition of tumor growth in nude mice. This positions KRIBB3 as a promising drug candidate for cancer treatment, with its tubulin inhibition mechanism playing a crucial role in its effectiveness (Shin et al., 2008).
KRIBB3 in Blocking Tumor Cell Migration and Invasion
Further research on KRIBB3 has uncovered its ability to inhibit tumor cell migration and invasion, presenting another potential therapeutic pathway in cancer treatment. KRIBB3 specifically targets Hsp27 phosphorylation, a process involved in cancer cell motility. By inhibiting this process, KRIBB3 effectively blocks tumor cell migration and invasion, providing a therapeutic mechanism beyond its antimitotic activities. This effect was observed in MDA-MB-231 cells, a model for aggressive breast cancer, where KRIBB3's binding to Hsp27 prevented the phosphorylation induced by phorbol 12-myristate 13-acetate (PMA), thereby inhibiting cell motility. These findings suggest a broader application of KRIBB3 in cancer therapy, targeting both cell division and migration pathways (Shin et al., 2005).
Synthesis and Structural Analysis of KRIBB3
Understanding the chemical structure and synthesis of KRIBB3 is critical for its development as a therapeutic agent. Research into the convenient synthesis of KRIBB3 has paved the way for the exploration of structure-activity relationships (SAR) and the production of analogs. This work highlights the importance of certain substituents in KRIBB3's structure for its anticancer activity, particularly its antimigratory and antimitotic effects. The practical synthetic method developed provides a foundation for further research and development of KRIBB3 and its analogs for clinical use. Such studies are crucial for enhancing the drug-like properties of KRIBB3 and optimizing its efficacy and safety profiles (Lee et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHIGLOMVMJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425315 | |
Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kribb3 | |
CAS RN |
129414-88-6 | |
Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.